

SKI-73: A Technical Guide to a Novel PRMT4 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation, and has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of **SKI-73**, a novel chemical probe developed as a potent and selective inhibitor of PRMT4. **SKI-73** acts as a pro-drug, efficiently penetrating cell membranes before being intracellularly processed into its active form, SKI-72. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the characterization of **SKI-73** and its active metabolites.

Introduction to PRMT4 and its Inhibition

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating signal transduction, gene expression, and DNA repair. PRMT4 is a Type I PRMT that asymmetrically dimethylates its substrates, including histones and various non-histone proteins. Dysregulation of PRMT4 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of PRMT4, such as **SKI-73**, are valuable tools for elucidating the biological functions of this enzyme and for the development of novel anti-cancer agents.



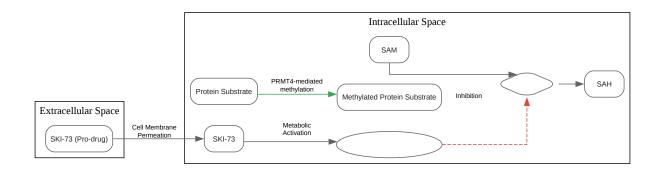
SKI-73: A Pro-drug Approach to PRMT4 Inhibition

SKI-73 was developed as a chemical probe with pro-drug properties to overcome the challenge of delivering charged inhibitors across the cell membrane. Once inside the cell, **SKI-73** is metabolized into its active form, SKI-72, which is a potent inhibitor of PRMT4. This strategy allows for the accumulation of the active inhibitor within the cellular environment, leading to sustained target engagement.

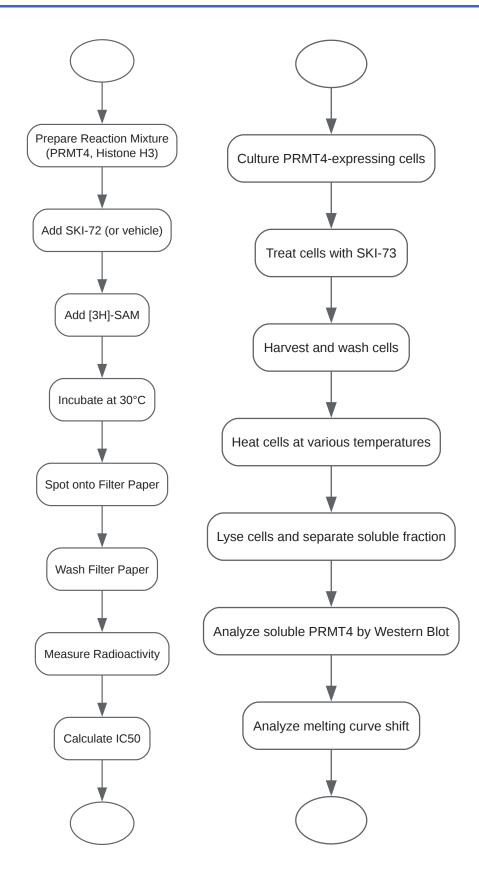
Mechanism of Action

The active metabolite of **SKI-73**, SKI-72, is designed to mimic the natural cofactor of PRMT4, S-adenosyl-L-methionine (SAM). By binding to the SAM-binding pocket of PRMT4, SKI-72 competitively inhibits the methyltransferase activity of the enzyme, preventing the methylation of its substrates.

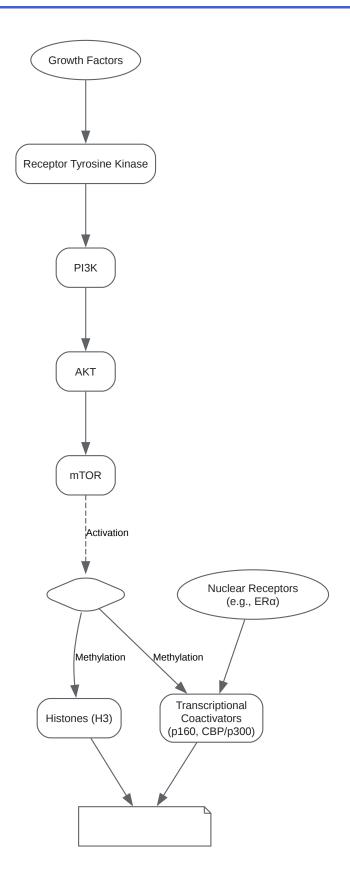












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